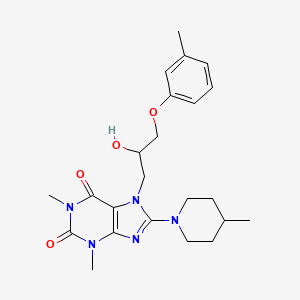

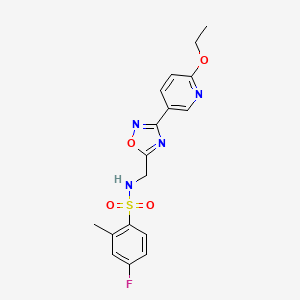

2-(4-Methylbenzyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylbenzyl)isoindoline-1,3-dione (MIID) is an organosulfur compound derived from the condensation of 4-methylbenzaldehyde and isobutyraldehyde. It is an important intermediate in the synthesis of several drugs, dyes, and other organic compounds. MIID is also used in the production of polymers, as an antioxidant, and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have been investigated for their potential as antipsychotic agents. Specifically, they modulate the dopamine receptor D3, suggesting a role in managing psychiatric disorders .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione indicates its potential capacity in treating Alzheimer’s disease. By preventing protein misfolding and aggregation, it may contribute to disease management .

Pharmaceutical Synthesis

Researchers have explored isoindoline-1,3-dione for its utility in pharmaceutical synthesis. Its unique structure offers opportunities for designing novel drug candidates or optimizing existing ones .

Herbicides

The compound’s chemical properties make it a candidate for herbicide development. Investigating its effects on plant growth and weed control could lead to eco-friendly herbicides .

Colorants and Dyes

Isoindoline derivatives have been studied as potential colorants and dyes. Their chromophoric properties make them interesting candidates for applications in textiles, inks, and other color-related industries .

Polymer Additives

In the field of materials science, isoindoline-1,3-dione may find use as a polymer additive. Its incorporation into polymers could enhance properties such as stability, mechanical strength, or UV resistance .

Additionally, it exhibits good competitive inhibition on acetylcholinesterase (AChE) and low acute toxicity compared to other AChE inhibitors . If you need further details or have additional questions, feel free to ask! 😊

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s suggested that isoindoline-1,3-dione derivatives interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It’s suggested that isoindoline-1,3-dione derivatives can induce cell death in a dose and time-dependent manner .

Action Environment

It’s important to note that the compound should be stored in a dry room temperature environment .

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYUBBFNBRAXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzyl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)

![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)

![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)